Technical Whitepaper: 3,3'-(Methylimino)bis-propanenitrile
Technical Whitepaper: 3,3'-(Methylimino)bis-propanenitrile
Physicochemical Profile, Synthetic Utility, and Dendritic Applications[1]
Executive Summary
Propanenitrile, 3,3'-(methylimino)bis- (CAS 1555-58-4) is a pivotal bifunctional intermediate in organic synthesis, serving primarily as the Generation -0.5 (G-0.5) core in the divergent synthesis of Poly(amidoamine) (PAMAM) dendrimers.[1] Characterized by a tertiary amine center flanked by two reactive nitrile arms, this molecule offers a unique "double-branching" architecture essential for exponential polymer growth.[1] Beyond dendrimers, it functions as a precursor for epoxy curing agents and specialized electrolytes.[1] This guide analyzes its physicochemical properties, reaction kinetics, and critical role in drug delivery vehicle fabrication.[1]
Part 1: Molecular Identity & Physicochemical Framework
The molecule consists of a central nitrogen atom alkylated by a methyl group and two cyanoethyl arms.[1] Its amphiphilic nature—combining a basic amine center with polar nitrile groups—dictates its solubility and reactivity profile.[1]
Table 1: Physicochemical Properties of 3,3'-(Methylimino)bis-propanenitrile
| Property | Value | Technical Note |
| CAS Registry Number | 1555-58-4 | |
| IUPAC Name | 3,3'-(Methylazanediyl)dipropanenitrile | |
| Synonyms | Bis(2-cyanoethyl)methylamine; 3,3'-(Methylimino)dipropionitrile | |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation/aging.[1][2] |
| Boiling Point | 205 °C (at 25 mmHg) | 173 °C (at 10 mmHg) [1].[1] |
| Density | 1.02 g/mL (at 25 °C) | Denser than water; sinks.[1] |
| Refractive Index ( | 1.4700 | |
| Solubility | Water, Ethanol, Acetone, Benzene | Highly soluble in polar organic solvents.[1] |
| pKa | ~5.26 (Conjugate Acid) | Weak base due to electron-withdrawing nitrile groups.[1] |
Part 2: Synthetic Pathways & Production
The industrial synthesis of 3,3'-(methylimino)bis-propanenitrile relies on the double Michael addition of methylamine to acrylonitrile. This reaction is highly atom-efficient but thermodynamically exothermic, requiring rigorous thermal management to prevent polymerization or "runaway" cyanoethylation.[1]
2.1 Reaction Mechanism
The lone pair on the nucleophilic methylamine attacks the electrophilic
Figure 1: Stepwise Michael addition mechanism.[1] The secondary amine intermediate is transient and rapidly converts to the final tertiary amine product.
2.2 Optimized Synthetic Protocol
-
Reagents: Methylamine (40% aq.[1] solution or gas), Acrylonitrile (stabilized).[1]
-
Stoichiometry: 1:2.05 (slight excess of acrylonitrile ensures complete conversion of the amine).[1]
-
Temperature Control: 0°C to 25°C.
-
Procedure:
-
Charge methylamine into a reactor cooled to 0°C.
-
Add acrylonitrile dropwise.[1][3] Critical: The reaction is vigorously exothermic.[1] Rate of addition must be controlled to maintain internal temperature <30°C.[1]
-
Post-addition, stir at room temperature for 2–4 hours to ensure completion.
-
Purification: Vacuum distillation is required to remove excess acrylonitrile and trace water.[1]
-
Part 3: Chemical Reactivity Profile[1]
The molecule's utility stems from the independent reactivity of its nitrile arms and tertiary amine core .
3.1 Hydrogenation (Dendrimer Activation)
The most critical transformation is the reduction of the nitrile groups to primary amines. This converts the "masked" branching unit into an active "Generation 0" core.[1]
-
Reagents: H₂, Raney Nickel or Cobalt catalyst.[1]
-
Conditions: High pressure (50–80 bar), 60–80°C, in methanol/ammonia solvent.
-
Product: 3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9).[1]
-
Significance: This triamine is the core for "Methylamine-core" PAMAM dendrimers.[1]
3.2 Hydrolysis
Acidic or basic hydrolysis converts the nitriles into carboxylic acids, yielding 3,3'-(methylimino)dipropionic acid .[1] This derivative is used in the synthesis of biodegradable chelating agents and polymer additives.[1]
Figure 2: Divergent reactivity pathways.[1] The reduction pathway (left) is critical for dendrimer synthesis, while hydrolysis (right) leads to anionic polymer precursors.[1]
Part 4: Application Focus – PAMAM Dendrimers
In the field of nanomedicine, 3,3'-(methylimino)bis-propanenitrile is the Generation -0.5 precursor for methylamine-core dendrimers.[1] Unlike the standard ethylenediamine (EDA) core which produces 4 branches at Gen 0, the methylamine core produces 2 branches initially, creating a less sterically crowded core architecture.[1]
Dendrimer Synthesis Logic (Divergent Method):
-
Gen -0.5: 3,3'-(Methylimino)bis-propanenitrile (The Topic).
-
Gen 0: Hydrogenation yields the primary diamine.[1]
-
Gen 0.5: Michael addition of Gen 0 amines to Methyl Acrylate (4 equivalents) creates the ester-terminated surface.[1]
-
Gen 1.0: Amidation of esters with excess EDA creates the amine-terminated surface.[1]
This "Methylamine Core" variant is often preferred when a Janus dendrimer (asymmetric) or a smaller hydrodynamic radius is required for specific drug encapsulation profiles [2, 3].[1]
Part 5: Safety, Handling, & Stability[1][4]
Hazard Classification (GHS):
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]
-
Signal Word: DANGER.
-
Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).[1]
Handling Protocols:
-
Engineering Controls: Handle only in a certified chemical fume hood. The nitrile functionality can release cyanide-like metabolic byproducts; avoid all inhalation.[1]
-
PPE: Butyl rubber gloves are recommended over nitrile gloves for permeation resistance against organic nitriles.[1]
-
Storage: Store under inert gas (Nitrogen/Argon). The amine group is sensitive to CO₂ (carbamate formation) and oxidation, which causes yellowing.[1]
-
Spill Management: Absorb with inert material (vermiculite).[1] Do not flush into surface water; nitriles are hazardous to aquatic life.[1]
References
-
ChemicalBook. (2025).[1][2] 3,3'-Iminodipropionitrile Properties and Safety. Retrieved from .[1]
-
Tomalia, D. A., et al. (1985).[1][4][5] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132.[1] (Foundational text on divergent PAMAM synthesis).
-
Esfand, R., & Tomalia, D. A. (2001).[1] Poly(amidoamine) (PAMAM) dendrimers: from biomimicry to drug delivery and biomedical applications. Drug Discovery Today, 6(8), 427-436.[1]
-
PubChem. (2025).[1] Compound Summary: 3,3'-Iminodipropionitrile.[1] National Library of Medicine.[1] Retrieved from .[1]
-
BenchChem. (2025).[1] Minimizing Bis(2-cyanoethyl)amine Byproduct Formation. Technical Support Center. Retrieved from .[1]
Sources
- 1. 3,3'-Iminodipropionitrile | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
